1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
- Enantiomerically pure compounds play a crucial role in drug development. The compound’s chiral building blocks, such as (S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol, and (S)-1-(2,4,6-trimethylphenyl)ethanol, have been prepared using two green approaches:
- Yeast Saccharomyces cerevisiae : Utilizing yeast as a biocatalyst, researchers achieved asymmetric reductions of ketones, including 1-(3,4-dimethylphenyl)ethanone (DMPA), in natural deep eutectic solvents (NADES). The highest enantioselectivity was observed in choline chloride:glycerol with 30% water content (ChGly30) .
- NADES as Alternative Solvents : NADES, which are eco-friendly and sustainable, served as efficient solvents for these reductions. The successful preparative-scale reduction of DMPA demonstrated the potential for industrial implementation .
- In a related context, protodeboronation reactions have been explored. Using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium, researchers achieved the synthesis of indolizidine compounds .
Drug Synthesis and Chiral Building Blocks
Catalytic Protodeboronation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-10-19(11-8-15)23-21(25)20-5-4-12-24(22(20)26)14-18-13-16(2)6-9-17(18)3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYPJDPZIYCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide |
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